methyl d-4-chlorophenylglycinate hcl
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl D-4-chlorophenylglycinate hydrochloride typically involves the reaction of D-4-chlorophenylglycine with methanol or a methanol solution of hydrogen chloride in the presence of trimethylchlorosilane . This reaction is followed by post-treatment to obtain the final product.
Industrial Production Methods
Industrial production methods for methyl D-4-chlorophenylglycinate hydrochloride are not widely documented. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl D-4-chlorophenylglycinate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield chlorinated phenylglycine derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
Methyl D-4-chlorophenylglycinate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in proteomics research to study protein structures and functions.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of methyl D-4-chlorophenylglycinate hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through interactions with proteins and enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl D-4-chlorophenylglycinate hydrochloride include:
- Methyl D-4-hydroxyphenylglycinate
- Methyl D-4-bromophenylglycinate
- Methyl D-4-fluorophenylglycinate
Uniqueness
Methyl D-4-chlorophenylglycinate hydrochloride is unique due to its specific chemical structure, which includes a chlorine atom on the phenyl ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
IUPAC Name |
methyl (2R)-2-amino-2-(4-chlorophenyl)acetate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFXIBKUZFTNJA-DDWIOCJRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=C(C=C1)Cl)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661362 | |
Record name | Methyl (2R)-amino(4-chlorophenyl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59410-89-8 | |
Record name | Benzeneacetic acid, α-amino-4-chloro-, methyl ester, hydrochloride (1:1), (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59410-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2R)-amino(4-chlorophenyl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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